Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of the azetidine ring through a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acid esters .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. For example, the use of microchannel reactors for oxidation reactions can enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzymes by binding to their active sites . The triazole ring can interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: An analogue of β-proline with similar biological activities.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, used in peptide synthesis.
Uniqueness
Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C8H12N4O2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-2-14-8(13)7-10-6(11-12-7)5-3-9-4-5/h5,9H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
UDIQGFZHALFBFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CNC2 |
Origin of Product |
United States |
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